molecular formula C17H19N3O2S B2759356 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034411-29-3

1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2759356
CAS No.: 2034411-29-3
M. Wt: 329.42
InChI Key: QMELCKIYXNMRDA-UHFFFAOYSA-N
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Description

1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that combines structural elements from indole and thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylindole and thiophene-2-carboxaldehyde.

    Formation of Intermediate: The first step involves the reaction of 1-methylindole with an appropriate aldehyde to form an intermediate compound. This reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF).

    Hydroxylation: The intermediate is then subjected to hydroxylation using reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) to introduce the hydroxy group.

    Urea Formation: Finally, the hydroxylated intermediate is reacted with thiophene-2-ylmethyl isocyanate to form the desired urea derivative. This step typically requires a catalyst such as triethylamine (TEA) and is carried out under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including

Properties

IUPAC Name

1-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-20-7-6-12-9-13(4-5-15(12)20)16(21)11-19-17(22)18-10-14-3-2-8-23-14/h2-9,16,21H,10-11H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMELCKIYXNMRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NCC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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